2-Methyl-4-oxo-3-phenoxy-4H-chromen-7-YL (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate
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Overview
Description
2-Methyl-4-oxo-3-phenoxy-4H-chromen-7-YL (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate is a complex organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-3-phenoxy-4H-chromen-7-YL (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, chromen derivatives are often studied for their potential as anti-inflammatory, antioxidant, and anticancer agents. This compound may exhibit similar properties, making it a subject of interest in biological research.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific biological targets may lead to the development of new drugs for treating various diseases.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-3-phenoxy-4H-chromen-7-YL (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4H-Chromen Derivatives: Compounds with similar chromen cores but different functional groups.
Phenoxy Compounds: Molecules containing phenoxy groups with varying substituents.
Amino Acid Derivatives: Compounds with similar amino acid-based structures.
Uniqueness
What sets 2-Methyl-4-oxo-3-phenoxy-4H-chromen-7-YL (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate apart is its unique combination of functional groups, which may confer distinct biological and chemical properties
Properties
Molecular Formula |
C37H35NO8 |
---|---|
Molecular Weight |
621.7 g/mol |
IUPAC Name |
(2-methyl-4-oxo-3-phenoxychromen-7-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C37H35NO8/c1-24-34(44-28-13-9-6-10-14-28)33(39)30-20-19-29(22-32(30)43-24)45-35(40)31(38-36(41)46-37(2,3)4)21-25-15-17-27(18-16-25)42-23-26-11-7-5-8-12-26/h5-20,22,31H,21,23H2,1-4H3,(H,38,41)/t31-/m0/s1 |
InChI Key |
CEVPMHOIMVGLSE-HKBQPEDESA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)[C@H](CC3=CC=C(C=C3)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C)OC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(CC3=CC=C(C=C3)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C)OC5=CC=CC=C5 |
Origin of Product |
United States |
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